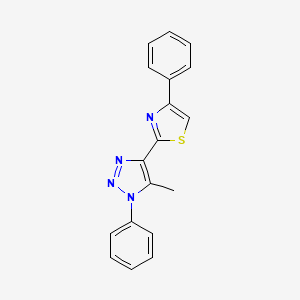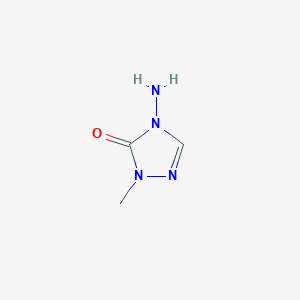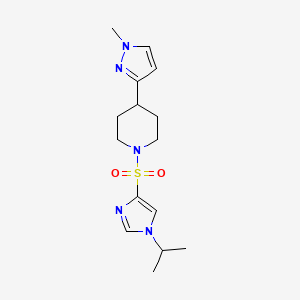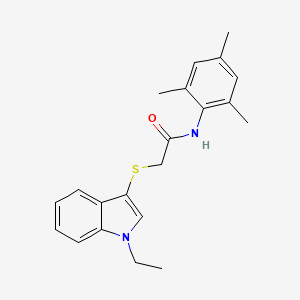
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that exhibits promising biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cell membrane integrity, and inhibition of enzyme activity.
Biochemical and Physiological Effects:
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole has been shown to exhibit significant biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates. It has also been shown to exhibit significant antifungal and antibacterial activities. In addition, 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole has been shown to exhibit anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole in lab experiments include its potent biological activities and its ability to selectively target certain cells or organisms. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole. One direction is to further study its potential use as an anti-inflammatory agent. Another direction is to study its potential use as a pesticide in the field of agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole can be achieved through various methods. One of the most commonly used methods is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. Another method involves the reaction of 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-propen-1-one with hydrazine hydrate and acetic acid under reflux conditions.
Applications De Recherche Scientifique
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit significant antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole has been studied for its potential use in the field of agriculture as a pesticide.
Propriétés
IUPAC Name |
2-(5-methyl-1-phenyltriazol-4-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-13-17(20-21-22(13)15-10-6-3-7-11-15)18-19-16(12-23-18)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHASBZLAZZTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624197.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)



![N-[2-(2,6-dichlorophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2624212.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)


